1-Chloro-2,3,4,5,5-pentafluoro-1,3-cyclopentadiene
Description
1-Chloro-2,3,4,5,5-pentafluoro-1,3-cyclopentadiene (CAS: 30221-57-9) is a halogenated cyclopentadiene derivative characterized by a conjugated diene system (1,3-cyclopentadiene backbone) substituted with one chlorine and five fluorine atoms. Its molecular formula is C₅ClF₅, with a molecular weight of 202.5 g/mol . The compound exhibits significant thermodynamic stability due to electron-withdrawing fluorine substituents, which enhance ring conjugation while the chlorine atom introduces steric and electronic variability. Key physical properties include a vaporization enthalpy (ΔvapH) of 31.0 kJ/mol within a temperature range of 273–303 K .
Properties
CAS No. |
30221-57-9 |
|---|---|
Molecular Formula |
C5ClF5 |
Molecular Weight |
190.50 g/mol |
IUPAC Name |
1-chloro-2,3,4,5,5-pentafluorocyclopenta-1,3-diene |
InChI |
InChI=1S/C5ClF5/c6-3-1(7)2(8)4(9)5(3,10)11 |
InChI Key |
HKBUPWDNIQAYRT-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(C(=C1F)Cl)(F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Halogenation Followed by Fluorination
Method Overview:
Another approach involves initial halogenation of cyclopentadiene to introduce chlorine, followed by selective fluorination to replace certain halogen atoms with fluorine.
- Step 1: Chlorination of cyclopentadiene using chlorine gas or N-chlorosuccinimide under radical or electrophilic conditions.
- Step 2: Fluorination of the chlorinated intermediate using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents capable of replacing chlorine with fluorine.
Cyclopentadiene + Cl2 → Chlorinated cyclopentadiene
Chlorinated cyclopentadiene + Fluorinating agent → 1-Chloro-2,3,4,5,5-pentafluoro-1,3-cyclopentadiene
- Greater control over the substitution pattern.
- Potential for higher selectivity in fluorination.
Synthesis via Cycloaddition and Functional Group Transformation
Method Overview:
Although less direct, some synthesis pathways involve cycloaddition reactions of fluorinated dienes followed by functional group modifications to incorporate chlorine and fluorine atoms.
- Step 1: Synthesis of fluorinated cyclopentadiene derivatives via Diels–Alder reactions with suitable dienophiles.
- Step 2: Post-synthesis halogenation or fluorination to introduce chlorine and fluorine substituents at specific positions.
Application:
This method is particularly useful for synthesizing analogs or derivatives with specific substitution patterns, which can then be converted into the target compound through substitution reactions.
Summary of Synthesis Parameters and Considerations
| Method | Starting Materials | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Fluorination | Cyclopentadiene | $$F2$$, $$XeF2$$ | Controlled temperature, high pressure | High selectivity, fewer steps | Safety concerns, over-fluorination risk |
| Halogenation + Fluorination | Cyclopentadiene + Cl2 | DAST, other fluorinating agents | Radical or electrophilic conditions | Better control over substitution | Multi-step process |
| Cycloaddition + Functionalization | Fluorinated dienes | Various dienophiles, halogen sources | Mild to moderate conditions | Structural diversity | Longer synthesis route |
Chemical Reactions Analysis
1-Chloro-2,3,4,5,5-pentafluoro-1,3-cyclopentadiene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: It can undergo addition reactions with dienophiles in Diels-Alder reactions, forming six-membered rings.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-Chloro-2,3,4,5,5-pentafluoro-1,3-cyclopentadiene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology and Medicine: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential pharmaceutical applications.
Mechanism of Action
The mechanism by which 1-Chloro-2,3,4,5,5-pentafluoro-1,3-cyclopentadiene exerts its effects involves interactions with molecular targets through its reactive chlorine and fluorine atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, influencing the compound’s reactivity and stability. The pathways involved depend on the specific reactions and conditions under which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
5-Chloro-1,2,3,4,5-pentafluoro-1,3-cyclopentadiene (CAS: 30221-56-8)
- Structural Difference : The chlorine substituent is positioned at the 5-carbon instead of the 1-carbon.
- Thermodynamic Properties : Lower vaporization enthalpy (ΔvapH = 28.7 kJ/mol ) compared to the 1-chloro isomer, observed at 283–323 K . This suggests weaker intermolecular forces in the 5-chloro isomer, likely due to reduced dipole moment symmetry.
- Molecular Symmetry : The 1-chloro isomer’s higher enthalpy may arise from enhanced dipole-dipole interactions caused by asymmetric halogen placement .
Fluorinated Cyclopentadiene Derivatives
1,3-Cyclopentadiene, 1,2,3,4,5,5-hexafluoro (CAS not specified)
- Structural Difference : Replaces the chlorine atom with an additional fluorine, resulting in C₅F₆ .
- Impact of Halogen Type: The absence of chlorine reduces molecular weight (186 g/mol) and increases electronegativity uniformity.
Chlorinated Cyclopentadiene Derivatives
1,2,3,4-Tetrachloro-5,5-dimethoxy-1,3-cyclopentadiene (CAS not specified)
- Structural Difference : Features four chlorine atoms and two methoxy (-OCH₃) groups instead of fluorines.
- Chemical Behavior : Methoxy groups donate electron density via resonance, destabilizing the conjugated diene system. This contrasts sharply with fluorine’s electron-withdrawing effects, making the compound more reactive toward electrophilic attacks .
Halogenated Cycloalkanes
1-Chloro-1,2,2,3,3,4,4,5,5-nonafluorocyclopentane (CAS: 376-76-1)
- Structural Difference : A saturated cyclopentane ring with nine fluorines and one chlorine.
- Reactivity : Saturation eliminates conjugation, reducing reactivity in Diels-Alder or polymerization reactions. The high fluorine content increases thermal stability but may lower solubility in organic solvents .
- Molecular Weight : 266.5 g/mol , significantly higher than the target compound, impacting vapor pressure and phase transitions .
Thermodynamic and Physical Property Comparison Table
| Compound Name (CAS) | Molecular Formula | ΔvapH (kJ/mol) | Temp. Range (K) | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|---|
| 1-Chloro-2,3,4,5,5-pentafluoro-1,3-cyclopentadiene (30221-57-9) | C₅ClF₅ | 31.0 | 273–303 | 202.5 | 1-Cl, 2,3,4,5,5-F |
| 5-Chloro-1,2,3,4,5-pentafluoro-1,3-cyclopentadiene (30221-56-8) | C₅ClF₅ | 28.7 | 283–323 | 202.5 | 5-Cl, 1,2,3,4-F |
| 1,2,3,4-Tetrachloro-5,5-dimethoxy-1,3-cyclopentadiene | C₇Cl₄O₂ | N/A | N/A | ~300 | 1,2,3,4-Cl, 5,5-OCH₃ |
| 1-Chloro-1,2,2,3,3,4,4,5,5-nonafluorocyclopentane (376-76-1) | C₅ClF₉ | N/A | N/A | 266.5 | 1-Cl, 1,2,2,3,3,4,4,5,5-F |
Data sourced from vaporization studies and structural analyses .
Key Research Findings
- Halogen Position Matters : The 1-chloro isomer exhibits a ~8% higher vaporization enthalpy than its 5-chloro counterpart, underscoring the role of substituent positioning in intermolecular interactions .
- Fluorine vs. Chlorine Trade-offs : Fluorine’s electronegativity enhances thermal stability but reduces polarizability, whereas chlorine’s larger atomic radius increases molecular weight and van der Waals forces .
- Saturation Effects: Saturated derivatives like nonafluorocyclopentane lack the reactivity of conjugated dienes but offer superior thermal resistance .
Q & A
Q. What are the standard methods for synthesizing and characterizing 1-Chloro-2,3,4,5,5-pentafluoro-1,3-cyclopentadiene, and how can structural ambiguities be resolved?
Synthesis typically involves halogenation or fluorination of cyclopentadiene precursors under controlled conditions. Characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) and X-ray crystallography to resolve positional isomerism and confirm regioselectivity. For example, single-crystal X-ray diffraction (SC-XRD) can address structural ambiguities, such as disorder in the main residue, as demonstrated in similar fluorinated cyclopentadiene derivatives . Discrepancies between computational predictions (e.g., bond angles) and experimental data should be resolved via iterative refinement of crystallographic models, ensuring mean C–C bond deviations ≤0.004 Å .
Q. What safety protocols are critical when handling this compound, given its halogenated and fluorinated structure?
Due to potential toxicity and reactivity, researchers must use inert atmospheres (e.g., argon/glovebox) and corrosion-resistant equipment. Safety data for analogous chlorine-fluorine compounds recommend rigorous fume hood use, personal protective equipment (PPE), and emergency protocols for inhalation or skin contact . Toxicity assessments should reference NOAELs/LOAELs from structurally related substances, such as chlorine pentafluoride (ClF₅), which require LC₅₀ evaluations for acute exposure .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatizing this compound in photochromic or catalytic applications?
Quantum chemical calculations (e.g., density functional theory, DFT) can predict reaction energetics and transition states. For photochromic systems, reaction path searches should focus on ring-opening/closure mechanisms, as seen in fluorinated diarylethenes, where computational models guide experimental conditions (e.g., UV/Vis irradiation wavelengths) . Advanced workflows integrate automated reaction discovery platforms (e.g., ICReDD’s hybrid computational-experimental loops) to narrow optimal conditions, reducing trial-and-error inefficiencies .
Q. How do researchers reconcile conflicting spectroscopic and crystallographic data for fluorinated cyclopentadienes?
Contradictions often arise from dynamic behavior (e.g., rotational isomerism) in solution versus solid-state rigidity. NMR experiments (variable-temperature or 2D NOESY) can detect conformational flexibility, while SC-XRD provides static snapshots. For example, disorder in crystal structures (e.g., fluorothienyl groups) may require multi-component refinement models to resolve occupancy ratios . Factorial design principles can systematize variable testing (e.g., temperature, solvent polarity) to isolate data discrepancies .
Q. What methodologies assess the thermal and chemical stability of this compound under reactive conditions?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify decomposition thresholds. For fluorinated cyclopentadienes, stability under catalytic conditions (e.g., palladium-mediated coupling) should be monitored via in situ Fourier-transform infrared (FTIR) spectroscopy. Computational stability assessments (e.g., bond dissociation energy calculations) complement experimental data to predict degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
